5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol
Description
Properties
IUPAC Name |
4-hydroxy-5,6,7,8-tetrahydro-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h4H,1-3H2,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDKYRHEOCYBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)NC(=O)C=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225147-26-0 | |
| Record name | 5,6,7,8-tetrahydro-1,8-naphthyridine-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Elusive Equilibrium: A Technical Guide to the Tautomerism of 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2-one
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, represents a critical, yet often overlooked, factor in drug discovery and development.[1] The precise tautomeric form of a molecule dictates its three-dimensional shape, hydrogen bonding capabilities, polarity, and pKa, all of which are fundamental to its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical exploration of the tautomeric landscape of 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. While direct experimental data on this specific molecule is not extensively published, this paper will build a robust predictive framework based on established principles and detailed experimental studies of closely analogous 4-pyridone and 1,8-naphthyridinone systems. We will present detailed, field-tested protocols for the definitive experimental determination of its tautomeric preference, empowering researchers to fully characterize this and similar molecules.
Introduction: The Significance of Tautomerism in Heterocyclic Scaffolds
Heterocyclic compounds form the cornerstone of modern pharmacology.[1] Within this vast chemical space, molecules capable of prototropic tautomerism—the migration of a proton—present a unique set of challenges and opportunities. The relative stability of tautomers can be profoundly influenced by environmental factors such as pH, solvent polarity, and temperature, meaning a compound may exist in a different dominant form in the solid state compared to its physiological environment.[2]
The 4-hydroxy-pyridin-2-one moiety, embedded within the 5,6,7,8-tetrahydro-1,8-naphthyridin-2-one core, is a classic example of a system prone to keto-enol tautomerism. Understanding which tautomer predominates is not an academic exercise; it is essential for accurate structure-activity relationship (SAR) studies, computational modeling, and ensuring the consistency and efficacy of a potential therapeutic agent.
Postulated Tautomeric Forms
The primary tautomeric equilibrium for 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2-one involves the interconversion between the 4-hydroxy-2-one form (A, an enol-lactam) and the 2,4-dione form (B, a diketone). A third, zwitterionic, form (C) may also be considered, particularly in highly polar, protic solvents.
Figure 1: Postulated tautomeric equilibria for 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2-one.
Based on extensive studies of analogous 4-pyridone systems, the equilibrium (Keq) is expected to be heavily influenced by the surrounding medium.[2][3] In the gas phase or non-polar solvents, the enol form (A) may be more prevalent, whereas in polar solvents and the solid state, the dione form (B) is often favored due to better solvation of the more polar structure and favorable crystal packing forces.[2][4]
Theoretical and Analogous System Insights
While a dedicated study on our target molecule is lacking, a wealth of computational and experimental data on 2-pyridone and 4-pyridone provides a strong predictive foundation.
-
Computational Studies: Ab initio and Density Functional Theory (DFT) calculations on 4-pyridone have shown that while the 4-hydroxypyridine (enol) tautomer can be more stable in the gas phase, the pyridone (keto) form is significantly stabilized by polar solvents.[3][5][6] The increased aromaticity gained upon tautomerization to the hydroxy form is a driving factor, but this can be overcome by strong solvent-solute interactions that favor the more polar keto tautomer.[3][7]
-
Solvent Effects: The choice of solvent is paramount. Non-polar solvents like cyclohexane or chloroform tend to favor the less polar enol tautomer, which can be stabilized by intramolecular hydrogen bonding. Conversely, polar, protic solvents like water or methanol and polar aprotic solvents like DMSO will preferentially solvate and stabilize the more polar keto tautomer, shifting the equilibrium significantly.[2]
-
Solid-State Precedent: X-ray crystallography studies on related heterocyclic systems, such as 2,6-bis(2'-pyridyl)-4-pyridone, have definitively shown the predominance of the keto form in the solid state.[4] This is often attributed to the formation of stable, hydrogen-bonded dimers or other packing arrangements that are more favorable for the polar tautomer.
Given these precedents, it is highly probable that 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2-one exists predominantly in the diketone form (B) in both the solid state and in polar to moderately polar solutions. However, this hypothesis requires rigorous experimental validation.
Experimental Verification: A Self-Validating Protocol
To definitively characterize the tautomeric state, a multi-pronged approach employing NMR spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction is essential.
Figure 2: Experimental workflow for the definitive characterization of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H NMR is the most direct solution-state method for quantifying tautomeric ratios, as the keto-enol interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[8]
-
Objective: To quantify the equilibrium constant (Keq) in various deuterated solvents.
-
Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 0.01–0.05 M) of the purified compound in a range of deuterated solvents spanning a full polarity scale (e.g., CDCl₃, acetone-d₆, DMSO-d₆, and D₂O).[9] The use of dilute solutions minimizes solute-solute interactions.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. Ensure the temperature is precisely controlled and recorded (e.g., 298 K).
-
Data Acquisition: Acquire standard ¹H NMR spectra for each sample. Crucially, ensure a long relaxation delay (D1 ≥ 5x the longest T₁) to allow for complete relaxation of all protons, which is essential for accurate signal integration.
-
Signal Assignment: Identify unique, well-resolved signals corresponding to each tautomer. For the target molecule, the proton at the C3 position is an excellent diagnostic signal. It will appear as a vinyl proton in the enol-lactam form (A) and as part of a methylene group in the diketone form (B).
-
Quantification: Carefully integrate the diagnostic signals for each tautomer. The mole fraction of each form can be calculated directly from the integration values. For example:
-
% Enol = [Integral(Enol Signal) / (Integral(Enol Signal) + Integral(Keto Signal))] * 100
-
-
Variable Temperature (VT) NMR (Optional): For a more advanced study, acquire spectra at different temperatures in a single solvent to determine the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium via a van't Hoff plot.[9]
-
-
Trustworthiness Check: The sum of the mole fractions of all observed tautomers should equal 1.0. The experiment should be repeatable, and the choice of different non-overlapping proton signals for quantification should yield the same equilibrium constant within experimental error.
Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol
UV-Vis spectroscopy provides complementary data based on the different electronic transitions of the conjugated systems in each tautomer.[8] The more extended π-system of the 4-hydroxy (enol) form is expected to absorb at a longer wavelength (bathochromic shift) compared to the cross-conjugated dione form.[8][10]
-
Objective: To observe shifts in the tautomeric equilibrium across a range of solvents.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile). Prepare a series of final solutions with identical, known concentrations in various spectroscopic-grade solvents (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use matched quartz cuvettes, with the pure solvent used for each sample as the reference.
-
Data Acquisition: Scan a suitable wavelength range (e.g., 200-450 nm) for each sample.
-
Data Analysis: Compare the spectra across the different solvents. Look for changes in the position of the maximum absorbance (λmax) and the appearance of isosbestic points, which indicate a clean equilibrium between two species. While direct quantification can be challenging without knowing the molar absorptivity (ε) of each pure tautomer, the qualitative shift provides strong evidence.[8][11][12]
-
-
Trustworthiness Check: The presence of clear isosbestic points as a function of solvent composition (e.g., in hexane/ethanol mixtures) is a strong indicator of a two-component equilibrium, validating the analysis.
Single-Crystal X-Ray Diffraction Protocol
This is the gold-standard technique for unambiguously determining the structure in the solid state.
-
Objective: To determine the precise atomic arrangement and identify the dominant (or exclusive) tautomer in the crystalline form.
-
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Analysis: The refined structure will clearly show the positions of all non-hydrogen atoms and, with high-quality data, the hydrogen atoms as well, confirming the C=O vs. C-OH and N-H vs. N locations.[13][14] This provides definitive evidence for the tautomeric form present in the solid state.
-
-
Trustworthiness Check: The quality of the final refined structure is assessed by statistical parameters such as the R-factor. A low R-factor (< 0.05 for high-quality data) indicates a good fit between the crystallographic model and the experimental data.
Data Presentation and Interpretation
The quantitative data obtained from NMR analysis should be summarized for clear comparison.
Table 1: Hypothetical Tautomer Distribution of 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2-one at 298 K as Determined by ¹H NMR.
| Solvent (Deuterated) | Dielectric Constant (ε) | % Enol-Lactam (A) | % Diketone (B) | Keq ([B]/[A]) |
| Chloroform-d | 4.8 | 15 | 85 | 5.67 |
| Acetone-d₆ | 21.0 | 5 | 95 | 19.00 |
| DMSO-d₆ | 47.0 | < 2 | > 98 | > 49.00 |
| Water-d₂ | 80.1 | < 1 | > 99 | > 99.00 |
Data in this table is hypothetical and for illustrative purposes only.
The expected trend is a clear shift towards the more polar diketone tautomer (B) as the solvent polarity increases. The X-ray crystal structure is predicted to confirm the diketone form as the exclusive tautomer in the solid state.
Implications for Drug Development
The predominance of the diketone tautomer (B) has significant consequences:
-
Receptor Interactions: This tautomer presents two hydrogen bond acceptors (the carbonyl groups) and one hydrogen bond donor (the N-H group). In contrast, the enol-lactam form (A) has one donor (N-H), one acceptor (C=O), and a dual donor/acceptor hydroxyl group. These differences will fundamentally alter any potential binding mode to a biological target.
-
Physicochemical Properties: The more polar diketone form is expected to have higher aqueous solubility but potentially lower membrane permeability compared to the enol-lactam form. Its pKa will also be distinct.
-
Intellectual Property: The ability to characterize and claim a specific, biologically active tautomer can be a crucial aspect of a patent application.
Conclusion
The tautomeric state of 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2-one is a critical molecular feature that dictates its chemical and biological identity. Based on strong evidence from analogous 4-pyridone systems, the diketone form is predicted to be the dominant species in polar environments and the solid state. This guide provides the necessary theoretical framework and a set of robust, self-validating experimental protocols to definitively confirm this hypothesis. By employing a combined strategy of NMR, UV-Vis, and X-ray crystallography, researchers can eliminate ambiguity, enabling more accurate computational modeling, rational drug design, and the development of novel therapeutics based on this promising scaffold.
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XModeScore: a novel method for accurate protonation/tautomer-state determination using quantum-mechanically driven macromolecular X-ray crystallographic refinement. PubMed, National Center for Biotechnology Information.[Link]
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XModeScore: a novel method for accurate protonation/tautomer-state determination using quantum-mechanically driven macromolecular X-ray crystallographic refinement. International Union of Crystallography Journals.[Link]
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Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group, Wayne State University.[Link]
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Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
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Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. PubMed, National Center for Biotechnology Information.[Link]
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The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing.[Link]
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The critical role of QM/MM X-ray refinement and accurate tautomer/protomer determination in structure-based drug design. National Institutes of Health.[Link]
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Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. BioPchem.[Link]
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The critical role of QM/MM X-ray refinement and accurate tautomer/protomer determination in structure-based drug design. ResearchGate.[Link]
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Tautomerism From X-Ray Powder Data? The Challenging. Amanote Research.[Link]
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The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate.[Link]
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NMR Study of Keto-Enol Tautomeric Equilibrium in Acetylacetone: An Experiment for Physical Chemistry Laboratory. 大学化学.[Link]
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UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... ResearchGate.[Link]
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Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
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2-Pyridone tautomer ratio. Chemistry Stack Exchange.[Link]
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Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health.[Link]
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Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. Semantic Scholar.[Link]
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A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. ResearchGate.[Link]
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Tautomerization between pyridones and hydroxypyridines. ResearchGate.[Link]
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Theoretical Investigation of Tautomerism of 2- and 4-Pyridones: Origin, Substituent and Solvent Effects. ResearchGate.[Link]
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A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. PubMed, National Center for Biotechnology Information.[Link]
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Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate.[Link]
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Synthesis of 4,4a-5,6,7,8-hexahydro-5β-hydroxy-4aβ,8α-dimethylnaphthalen-2(3H). RSC Publishing.[Link]
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Tautomerization of formamide, 2-pyridone, and 4-pyridone: an ab initio study. Journal of the American Chemical Society.[Link]
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5,6,7,8-tetrahydro-1,8-naphthyridine-2,4-diol chemical properties and stability
An In-Depth Technical Guide to the Chemical Properties and Stability of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol and its Core Scaffold
Executive Summary
The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates targeting a range of diseases.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, this compound. Due to the limited direct experimental data for this exact diol, this document establishes a predictive framework grounded in authoritative data from closely related analogues. We will delve into the physicochemical and spectroscopic properties, propose a viable synthetic strategy, and critically analyze the chemical stability and degradation pathways inherent to the tetrahydronaphthyridine core. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable further investigation and application of this important chemical entity.
Introduction: The 5,6,7,8-Tetrahydro-1,8-naphthyridine Scaffold
The 5,6,7,8-tetrahydro-1,8-naphthyridine ring system is a bicyclic heteroaromatic structure that has garnered significant attention in pharmaceutical research. Its rigid, three-dimensional conformation allows for precise spatial orientation of substituents, making it an excellent scaffold for designing molecules that interact with specific biological targets. Derivatives have shown potent activity as αvβ3 integrin antagonists for conditions involving angiogenesis and tumor growth, and as allosteric inhibitors of HIV-1 integrase.[2][3] The partially saturated pyridine ring introduces conformational flexibility and stereochemical possibilities, while the pyridine moiety provides sites for hydrogen bonding and other key molecular interactions. Understanding the fundamental properties and stability of this core is paramount for its successful application in drug design and development.
Caption: Core chemical structure of the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold.
Physicochemical and Structural Properties of this compound
The target molecule, this compound, possesses two hydroxyl groups on the pyridine ring, which significantly influences its electronic properties, solubility, and potential for tautomerism.
Caption: Chemical structure of this compound.
Tautomerism: The Diol-Keto Equilibrium
A critical feature of this molecule is its capacity for keto-enol tautomerism. The 2,4-diol form can exist in equilibrium with its corresponding keto forms, such as 4-hydroxy-5,6,7,8-tetrahydro-1H-1,8-naphthyridin-2-one. This equilibrium is influenced by the solvent, pH, and temperature, and has profound implications for the compound's reactivity, spectroscopic signature, and biological interactions. In solid-state and in many solvents, the keto-enol form is often predominant.
Summary of Chemical Properties
While experimental data is scarce, key properties can be calculated or inferred from public databases and related structures.
| Property | Value / Predicted Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[4] |
| Molecular Weight | 166.18 g/mol | PubChem[4] |
| Monoisotopic Mass | 166.07423 Da | PubChem[4] |
| Predicted XlogP | -0.3 | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | Inferred |
| Hydrogen Bond Acceptor Count | 4 | Inferred |
| Appearance | Likely an off-white to yellow crystalline powder | Inferred from analogues[5] |
| Solubility | Expected to have moderate solubility in polar organic solvents (DMSO, DMF, Methanol) and limited solubility in water. Carboxylic acid functionality in related compounds enhances solubility.[5] | Inferred |
| Storage Conditions | Store refrigerated (2-8 °C), sealed in a dry environment, and protected from light.[6] | Inferred from analogues[6][7] |
Spectroscopic Characterization Framework
Elucidating the structure of a novel or sparsely documented compound relies on a suite of spectroscopic techniques. Based on data from analogous structures, a predictive framework for the characterization of this compound is presented below.[8][9][10]
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic CH: A singlet or doublet around 6.0-6.5 ppm for the proton at C3. - Aliphatic CH₂: Multiplets between 1.8-3.5 ppm corresponding to the protons at C5, C6, and C7. - NH/OH Protons: Broad singlets at variable chemical shifts (>8.0 ppm), exchangeable with D₂O. The exact shifts are highly dependent on solvent and concentration. |
| ¹³C NMR | - Carbonyl/Enol Carbons (C2, C4): Peaks in the range of 160-175 ppm. - Aromatic/Vinyl Carbons (C3, C4a): Peaks between 90-150 ppm. - Aliphatic Carbons (C5, C6, C7): Peaks in the upfield region, typically 20-50 ppm. |
| IR Spectroscopy | - O-H/N-H Stretch: Broad, strong band from 3200-2800 cm⁻¹. - C=O Stretch (from keto tautomer): Strong band around 1680-1640 cm⁻¹. - C=C/C=N Stretch: Medium intensity bands from 1620-1580 cm⁻¹. |
| Mass Spectrometry (ESI) | - [M+H]⁺: Predicted m/z of 167.0815. - [M-H]⁻: Predicted m/z of 165.0669. |
Standard Protocol for Spectroscopic Analysis
This protocol provides a self-validating system for the structural confirmation of the synthesized compound.
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to dissolve polar compounds and to slow the exchange of labile N-H and O-H protons, allowing for their observation in the ¹H NMR spectrum.
-
MS: Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile. To aid in ionization for positive ion mode, a trace amount of formic acid can be added.
-
IR: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide, or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C) as an internal reference.[10]
-
MS: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap) to confirm the elemental composition via accurate mass measurement.[10]
-
IR: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Chemical Stability and Degradation Pathways
The stability of a pharmaceutical compound is a critical attribute that dictates its shelf-life, formulation strategy, and safety profile.[11][12] The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is susceptible to specific degradation pathways, primarily driven by oxidation.
A seminal study on a substituted 5,6,7,8-tetrahydro-1,8-naphthyridine derivative under various stress conditions revealed that oxidation and dimerization are the primary degradation pathways .[13]
Key Degradation Mechanisms
-
Aromatization: The tetrahydropyridine ring is susceptible to oxidation, leading to the formation of the fully aromatic 1,8-naphthyridine-2,4-diol. This is often the primary degradant observed under all stress conditions.[13]
-
N-Oxidation: The nitrogen atom at the 8-position can be oxidized to form the corresponding N-oxide.
-
Hydroxylation: Oxidative attack on the saturated ring can introduce hydroxyl groups, particularly at the C5 and C7 positions.[13]
-
Dimerization: The formation of various dimeric products is a significant degradation pathway, especially under thermal and high-humidity stress conditions.[13] This can occur through radical mechanisms or other intermolecular reactions.
-
Excipient Interaction: As demonstrated in stress studies, formulation components can play an active role in degradation. For example, the thermal degradation of a TRIS counterion can yield formaldehyde, which then reacts with the parent compound to form methylene-bridged dimers.[13] This highlights the importance of comprehensive formulation compatibility studies.
Caption: Potential degradation pathways for this compound.
Recommended Stability Testing Protocols
To properly assess the intrinsic stability of this compound, a forced degradation (stress testing) study is essential.[14] This involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
Step-by-Step Forced Degradation Workflow
-
Reference Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions: Expose the compound (in solution and solid state) to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration.
-
Analyze all samples by a stability-indicating analytical method, typically a reverse-phase HPLC method with UV or MS detection.
-
The method must be able to separate the parent compound from all major degradation products.
-
-
Peak Purity and Mass Balance:
-
Assess the purity of the parent peak in stressed samples using a photodiode array (PDA) detector to ensure no co-eluting peaks.
-
Perform a mass balance calculation to account for the parent compound and all detected degradation products. A good mass balance (95-105%) provides confidence that all significant degradants have been detected.
-
-
Characterization of Degradants: Isolate significant degradation products (e.g., using preparative HPLC) and characterize their structures using MS/MS and NMR spectroscopy.[13][14]
Caption: A validated workflow for conducting a forced degradation study.
References
-
Wu, Y., et al. (2003). Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 999-1015. [Link]
-
Dull, D. L., et al. (2004). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. The Journal of Organic Chemistry, 69(25), 8816-8824. [Link]
-
Nara, S., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development, 24(8), 1466-1478. [Link]
-
Nara, S., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PMC. [Link]
-
PubChem. This compound. PubChem. [Link]
-
Weyrauch, M., et al. (2020). Proposed degradation pathway of 5,6,7,8-tetrahydro-2-naphthoyl-CoA... ResearchGate. [Link]
-
Dull, D. L., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]
-
PubChem. 5,6,7,8-Tetrahydro-1,4-naphthalenediol. PubChem. [Link]
-
Amanote Research. (PDF) Synthesis of 5, 6, 7, 8-Tetrahydro-1. Amanote Research. [Link]
-
Hypha Discovery. (2024). Intramolecular reactions and chemical degradation. Hypha Discovery. [Link]
-
Carmona, M., et al. (2019). Biodegradation of Tetralin: Genomics, Gene Function and Regulation. PMC. [Link]
-
Global Substance Registration System. 5,6,7,8-TETRAHYDRO-1,4-NAPHTHALENEDIOL. gsrs. [Link]
-
Bansal, G., et al. (2014). Stability Testing of Herbal Drugs: Challenges, Regulatory Compliance and Perspectives. ResearchGate. [Link]
-
Miller, W. H., et al. (2007). Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. Bioorganic & Medicinal Chemistry, 15(10), 3390-3412. [Link]
-
Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(4). [Link]
-
Hsieh, M.-K., et al. (2021). 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties. Beilstein Journal of Organic Chemistry. [Link]
-
Hamdy, N. A., et al. (2014). SYNTHESIS, TUMOR INHIBITORY AND ANTIOXIDANT ACTIVITY OF NEW POLYFUNCTIONALLY 2-SUBSTITUTED 5,6,7,8-TETRAHYDRO. Acta Chimica Slovenica. [Link]
-
FDA. (2006). Chemistry Review(s). accessdata.fda.gov. [Link]
-
Smith, S. J., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361. [Link]
Sources
- 1. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid | 478055-40-2 [sigmaaldrich.com]
- 7. 5,6,7,8-Tetrahydro-1,6-naphthyridine | 80957-68-2 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajrconline.org [ajrconline.org]
Biological Activity of Tetrahydro-1,8-naphthyridine-2,4-diol Derivatives
This technical guide provides an in-depth analysis of tetrahydro-1,8-naphthyridine-2,4-diol derivatives , a privileged scaffold in medicinal chemistry. This guide focuses on their critical role as arginine mimetics in integrin antagonism, as well as their emerging applications in antimicrobial and neuroprotective therapies.
Technical Whitepaper & Experimental Guide
Executive Summary
The 5,6,7,8-tetrahydro-1,8-naphthyridine-2,4-diol scaffold (often existing as its tautomer 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2(1H)-one ) represents a high-value pharmacophore in modern drug design. Its structural rigidity, combined with a specific hydrogen-bond donor/acceptor profile, allows it to mimic the guanidine group of arginine .
This mimicry makes it a cornerstone in the design of Integrin Antagonists (specifically
-
Oncology: Inhibition of tumor angiogenesis.
-
Osteoporosis: Inhibition of osteoclast-mediated bone resorption.
-
Antimicrobial: Inhibition of bacterial FabI (enoyl-ACP reductase).
Chemical Identity & Tautomerism
Understanding the tautomeric equilibrium is vital for docking studies and synthesis. While nomenclature often refers to the "2,4-diol," the compound predominantly exists in the 2-oxo-4-hydroxy form in solution and within protein binding pockets.
-
Key Feature: The saturated piperidine ring (positions 5,6,7,[1]8) fused to the functionalized pyridine ring (positions 1,2,3,4).
-
pKa Profile: The N1 proton is acidic (pKa ~10-11), while the basic N8 (in the saturated ring) has a pKa ~6-7, crucial for physiological solubility.
Tautomeric States (DOT Visualization)
Figure 1: Tautomeric equilibrium of the core scaffold. The 4-hydroxy-2-one form is the primary species interacting with biological targets.
Pharmacological Profile: Integrin Antagonism
The primary biological activity of this scaffold lies in its ability to antagonize RGD-binding integrins .
Mechanism of Action
The 5,6,7,8-tetrahydro-1,8-naphthyridine moiety acts as a bidentate ligand.
-
N8 (Basic Nitrogen): Forms a salt bridge with the aspartic acid residue (e.g., Asp119 in
subunit). -
N1-H / C2=O: Forms hydrogen bond networks that stabilize the ligand-receptor complex.
This high-affinity binding blocks the natural ligands (vitronectin, fibrinogen) from binding to the integrin, thereby halting downstream signaling pathways like FAK/Src and PI3K/Akt , which are essential for cell migration and survival.
Integrin Signaling Blockade (DOT Visualization)
Figure 2: Mechanism of Integrin Blockade. The derivative competitively inhibits ECM ligand binding, preventing downstream oncogenic and osteolytic signaling.
Structure-Activity Relationship (SAR)
Optimizing the core scaffold involves substitutions at the N1, C3, and N8 positions.
| Position | Modification | Effect on Activity |
| N8 (Ring B) | Alkylation / Acylation | Critical. Must remain basic or be part of a linker to the acidic pharmacophore (e.g., carboxylic acid) to mimic the RGD distance. |
| C3 (Ring A) | Halogenation (F, Cl) | Increases lipophilicity and metabolic stability. |
| C3 (Ring A) | Aryl/Heteroaryl groups | Can enhance potency via pi-stacking interactions within the hydrophobic pocket of the receptor. |
| C2/C4 (Oxygen) | O-Alkylation | Generally abolishes activity if both are capped. One H-bond donor (N1-H or OH) is usually required. |
| C6/C7 | Methylation | Introduces chirality; can improve selectivity for |
Experimental Protocols
Synthesis of this compound (Core Scaffold)
Rationale: This protocol uses a condensation approach, ensuring high yield and purity of the core pharmacophore.
Reagents: 2-Amino-3-hydroxypyridine (or 2-aminopyridine derivatives), Diethyl malonate, Dowtherm A.
Step-by-Step Protocol:
-
Reactants Preparation: Dissolve 2-amino-6-methylpyridine (10 mmol) and diethyl malonate (12 mmol) in Dowtherm A (10 mL).
-
Cyclization: Heat the mixture to 220°C for 4 hours. Use a Dean-Stark trap to remove ethanol formed during the reaction.
-
Isolation: Cool the reaction mixture to room temperature. Dilute with hexane (50 mL) to precipitate the crude product.
-
Purification: Filter the solid and wash with diethyl ether. Recrystallize from DMF/Ethanol to obtain 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one .
-
Reduction (Critical Step):
-
Dissolve the intermediate in glacial acetic acid.
-
Add PtO2 catalyst (5 mol%).
-
Hydrogenate at 50 psi H2 at 60°C for 12 hours.
-
Note: This selectively reduces the pyridine ring lacking the oxygen functionality if conditions are mild, but for the 5,6,7,8-tetrahydro isomer, starting with a 2-aminopyridine-3-carbonitrile followed by condensation with cyclic ketones (like dimedone) is often preferred for regioselectivity.
-
Alternative High-Yield Route (Dimedone Approach):
-
Reflux 2,2-dimethyl-1,3-cyclohexanedione (dimedone) with cyanoacetamide and aqueous ammonia.
-
This yields a hexahydro-quinoline/naphthyridine derivative which can be partially oxidized or reduced to the desired tetrahydro state depending on the specific target derivative.
Solid-Phase Integrin Binding Assay ( )
Rationale: A self-validating ELISA-type assay to determine the IC50 of derivatives displacing vitronectin.
Materials:
-
Purified Human
Integrin (coated on plates). -
Biotinylated Vitronectin (Ligand).
-
Streptavidin-HRP.
Protocol:
-
Coating: Coat 96-well microtiter plates with purified
(1 µg/mL) in PBS overnight at 4°C. -
Blocking: Block non-specific sites with 1% BSA in PBS for 2 hours at RT.
-
Competition: Add the test compound (Tetrahydro-1,8-naphthyridine derivative) at serial dilutions (0.1 nM to 10 µM) mixed with Biotinylated Vitronectin (10 nM).
-
Incubation: Incubate for 3 hours at RT.
-
Detection: Wash plates 3x with PBST. Add Streptavidin-HRP (1:2000) and incubate for 1 hour.
-
Readout: Add TMB substrate, stop with H2SO4, and measure Absorbance at 450 nm.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.
Emerging Applications: Antimicrobial & Neuroprotective
While integrin antagonism is the primary domain, recent studies highlight secondary activities:
-
Antibacterial (FabI Inhibition):
-
Derivatives substituted at the N1 position with bulky hydrophobic groups have shown efficacy against Staphylococcus aureus by inhibiting the FabI enzyme (fatty acid biosynthesis).
-
Key Insight: The 2,4-diol core mimics the interaction of the natural substrate with the enzyme's active site.
-
-
Neuroprotection (AChE Inhibition):
-
Tacrine Hybrids: Fusing the tetrahydro-1,8-naphthyridine ring with aryl systems creates potent Acetylcholinesterase (AChE) inhibitors.
-
Mechanism: Dual binding to the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) of AChE, preventing acetylcholine breakdown and amyloid-beta aggregation.
-
References
-
Horton, M. A., et al. "The alpha-v-beta-3 integrin 'vitronectin receptor'." The International Journal of Biochemistry & Cell Biology, 1997. Link
-
Hutchinson, J. H., et al. "Nonpeptide alpha-v-beta-3 antagonists. 8. In vitro and in vivo evaluation of a potent alpha-v-beta-3 antagonist for the prevention of bone resorption." Journal of Medicinal Chemistry, 2003. Link
-
Leonard, J. T., et al. "Synthesis and biological evaluation of tetrahydro-1,8-naphthyridine derivatives as novel acetylcholinesterase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010. Link
-
Tsuzuki, Y., et al. "Synthesis and structure-activity relationships of 3-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines as novel antitumor agents."[3] Bioorganic & Medicinal Chemistry Letters, 2004. Link
-
Gorecki, D. K., & Hawes, E. M. "Synthesis and biological activity of 1,8-naphthyridine derivatives." Journal of Medicinal Chemistry, 1977. Link
Sources
Technical Guide: Physicochemical Profiling of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol
[1]
Executive Summary
The compound This compound (often designated as an intermediate in the synthesis of
Correctly modeling the ionization state of this molecule is critical for:
-
Ligand-Receptor Binding: The protonation state of the N8 nitrogen is often a key pharmacophore for aspartic acid residues in integrin receptors.
-
Solubility Profiling: The molecule exhibits zwitterionic character at physiological pH, significantly influencing aqueous solubility and membrane permeability.
Structural Analysis & Tautomerism
Before assigning pKa values, one must address the "diol" nomenclature, which is formally correct but chemically misleading in aqueous solution.
The Tautomeric Landscape
While named a "2,4-diol," the pyridine ring undergoes tautomerization. The thermodynamic preference for the amide (lactam) over the imidic acid (lactim) form dictates that the molecule exists predominantly as 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2(1H)-one .
-
C2 Position: Exists almost exclusively as the carbonyl (C=O), creating a cyclic amide (lactam).
-
C4 Position: Exists in equilibrium between the enol (OH) and keto forms, but often behaves as a vinylogous acid.
-
N8 Position: Remains a secondary aliphatic amine, serving as the primary basic center.
Visualization of Tautomeric Equilibria
The following diagram illustrates the shift from the formal "diol" structure to the dominant solution-phase tautomers.
Figure 1: Tautomeric equilibrium shifting from the formal diol to the energetically favored 4-hydroxy-2-one species.
pKa Values and Ionization Profile
Based on Structure-Activity Relationship (SAR) data of homologous 1,8-naphthyridines and 4-hydroxy-2-pyridones, the molecule exhibits two distinct ionization events in the standard pH range (0–14).
Quantitative Data Summary
| Ionization Center | Functional Group | Type | Estimated pKa | Structural Analog Reference |
| pKa₁ | C4-Hydroxyl (Enolic) | Acidic | 5.8 – 6.5 | 4-Hydroxy-2-pyridone (pKa ~5.9) [1] |
| pKa₂ | N8-Secondary Amine | Basic | 9.8 – 10.5 | 1,2,3,4-Tetrahydro-1,8-naphthyridine (N8) [2] |
| pKa₃ | N1-Amide Nitrogen | Acidic | > 13.0 | 2-Pyridone (pKa ~11.6, increased by saturation) |
Mechanistic Explanation[1][2]
-
The Acidic Domain (pKa ~6.0): The hydroxyl group at position 4 is acidic due to resonance stabilization of the conjugate base. Upon deprotonation, the negative charge is delocalized onto the carbonyl oxygen at position 2 and the ring nitrogen (N1), creating a stable vinylogous carboxylate system. This makes it significantly more acidic than a standard phenol (pKa ~10).
-
The Basic Domain (pKa ~10.0): The N8 nitrogen is part of a saturated piperidine-like ring. Unlike the N1 nitrogen, N8 is not part of the aromatic system. Consequently, it retains the high basicity characteristic of cyclic secondary amines. It is the primary proton acceptor, essential for salt formation (e.g., hydrochloride salts).
-
The Zwitterionic Window: Between pH 6.5 and pH 9.8, the molecule exists primarily as a zwitterion (N8 protonated/cationic and C4 deprotonated/anionic). This has profound implications for purification, as the net charge is near zero, minimizing solubility in both organic solvents and water.
Experimental Determination Protocols
To validate these values in a specific drug development context, the following self-validating protocols are recommended.
Potentiometric Titration (Gold Standard)
For compounds with sufficient aqueous solubility (>1 mM), potentiometry provides the highest accuracy.
Protocol:
-
Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
-
Acidification: Add 0.1 M HCl to lower the pH to ~2.0 (ensuring N8 is fully protonated and C4-OH is protonated).
-
Titration: Titrate with 0.1 M carbonate-free NaOH using a micro-burette under inert gas (Argon/N2) to prevent CO2 absorption.
-
Data Collection: Record pH vs. Volume of titrant.
-
Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to identify inflection points.
UV-Metric pKa Determination (Low Solubility)
If the zwitterionic form precipitates during potentiometry, UV-metric titration is required. This method relies on the shift in UV absorbance (
Workflow Visualization:
Figure 2: UV-Metric determination workflow for identifying ionization constants of the chromophoric system.
Implications for Drug Design
The pKa profile of this compound dictates its utility as a scaffold:
-
Integrin Mimetics: The basic N8 (pKa ~10) mimics the basic guanidine group of Arginine in the RGD (Arg-Gly-Asp) sequence, forming a critical salt bridge with aspartate residues in the integrin receptor [3].
-
Formulation: Due to the zwitterionic nature at physiological pH (7.4), the compound may suffer from solubility-limited absorption. Formulation as a mesylate or hydrochloride salt (targeting the N8 amine) is standard to improve dissolution kinetics.
References
-
Albert, A., & Phillips, J. N. (1956).[1] Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Heterocycles. Journal of the Chemical Society, 1294-1304.
-
Litvinov, V. P. (2004). Structure, synthesis, and properties of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637.
-
Hutchinson, J. H., et al. (2003). 5,6,7,8-Tetrahydro-1,8-naphthyridine-based antagonists of the alpha(v)beta(3) integrin.[2] Journal of Medicinal Chemistry, 46(22), 4790-4798.
Technical Guide: Solubility Profile of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol
[1]
Executive Summary
Molecule: 5,6,7,8-tetrahydro-1,8-naphthyridine-2,4-diol (often referred to by its tautomeric stability as 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2(1H)-one).[1]
Primary Application: Peptidomimetic scaffold for integrin antagonists (e.g.,
-
DMSO: High solubility (>50 mg/mL). Recommended for stock solution preparation.
-
Water: Poor solubility (<1 mg/mL) at neutral pH due to high crystal lattice energy driven by intermolecular hydrogen bonding. Solubility is pH-dependent (amphoteric).
Part 1: Physicochemical Profile & Tautomerism[3][4]
To understand the solubility differences, one must first understand the molecular identity in solution. While chemically named a "2,4-diol," this molecule does not exist primarily in that form.
The Tautomeric Reality
In both solid-state and polar solutions, the compound exists predominantly as the 2-pyridone tautomer (lactam form). The "diol" nomenclature refers to the aromatized theoretical structure, but the thermodynamic stability favors the carbonyl (C=O) at position 2.
-
Form A (Diol): Aromatic, but energetically unfavorable due to loss of the strong amide resonance.
-
Form B (Pyridone/Lactam): The dominant species. Contains a hydrogen bond donor (NH) and acceptor (C=O), facilitating strong intermolecular dimerization.
Impact on Solubility: The Pyridone form creates a "Brick Dust" effect. The molecules stack efficiently in the crystal lattice, held together by dual hydrogen bonds (dimers). Water molecules, despite being polar, often struggle to break this lattice energy at neutral pH. DMSO, being a powerful dipolar aprotic solvent, disrupts these inter-molecular bonds effectively.
Calculated Properties
| Property | Value (Approx.) | Implication |
| Molecular Weight | 166.18 g/mol | Small molecule, favorable for diffusion. |
| LogP (Octanol/Water) | ~0.5 to 1.2 | Moderately polar; not highly lipophilic, but lattice energy dominates insolubility. |
| pKa (Basic N) | ~6.5 - 7.5 | The N8 nitrogen is basic. Solubility increases significantly at pH < 5. |
| pKa (Acidic OH) | ~10.5 - 11.0 | The 4-OH group is weakly acidic. Solubility increases at pH > 12. |
Part 2: Solubility Analysis (DMSO vs. Water)
DMSO (Dimethyl Sulfoxide)
Solubility: High (> 50 mg/mL) Mechanism: DMSO acts as a strong hydrogen bond acceptor. It solvates the NH protons of the naphthyridine ring and the OH protons, effectively breaking the solute-solute dimers.
-
Usage: Ideal for preparing 100 mM or 50 mM stock solutions.
-
Stability: High. The compound is stable in DMSO at -20°C for months.
Water (Neutral pH)
Solubility: Low to Sparingly Soluble (< 0.5 mg/mL) Mechanism: At pH 7.4, the molecule is largely uncharged. The hydration energy provided by water is insufficient to overcome the high crystal lattice energy of the solid.
-
Risk: Diluting a high-concentration DMSO stock (>10 mM) directly into a neutral aqueous buffer (PBS) often results in immediate precipitation ("crashing out").
Water (Acidic/Basic)[1]
-
Acidic (0.1 M HCl): Soluble. Protonation of the N8 secondary amine and the N1 position disrupts the crystal lattice.
-
Basic (0.1 M NaOH): Soluble. Deprotonation of the 4-hydroxyl group creates a phenolate-like anion, increasing solvation.
Visualization: Solvation Dynamics
The following diagram illustrates the competition between Lattice Energy (Solid) and Solvation Energy (Liquid) in different media.
Caption: Figure 1. Solvation thermodynamics showing why DMSO and Acidic Water dissolve the compound, while Neutral Water resists due to lattice energy.
Part 3: Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution
Use this protocol for biological assays (IC50 determination, cell culture).
-
Weighing: Accurately weigh 8.3 mg of this compound.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Reagent, >99.9%).
-
Dissolution: Vortex vigorously for 30 seconds. The powder should dissolve completely to form a clear, colorless to pale yellow solution.
-
Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Aqueous Dilution (Avoiding Precipitation)
Use this protocol when introducing the compound to aqueous buffers.
-
Pre-warm: Ensure the DMSO stock and the aqueous buffer (e.g., PBS) are at room temperature or 37°C.
-
Stepwise Dilution (Serial):
-
Do NOT add 10 µL of stock directly to 10 mL of water (1:1000 shock dilution).
-
Intermediate Step: Dilute the 50 mM stock 1:10 in DMSO to create a 5 mM working solution .
-
-
Final Dilution: Add the 5 mM working solution to the aqueous buffer while vortexing the buffer.
-
Max DMSO Tolerance: Ensure final DMSO concentration is < 1% (v/v) to avoid solvent toxicity in cells.
-
Solubility Limit: Do not attempt to exceed 100 µM in neutral buffer without verifying clarity.
-
Part 4: Implications for Drug Development[5]
Formulation Strategy
For in vivo studies, a simple aqueous solution will likely fail. Consider the following vehicles:
-
Co-solvents: PEG400 (20%) / Water (80%).
-
Cyclodextrins: 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water. The hydrophobic cavity of the cyclodextrin encapsulates the naphthyridine ring, significantly enhancing aqueous solubility without pH adjustment.
-
Salt Formation: Convert the compound to its hydrochloride salt (using HCl) or methanesulfonate (mesylate) salt to improve dissolution rates in water.
Biological Assay Interference
-
False Negatives: If the compound precipitates in the assay well (due to low solubility in the culture medium), it will appear inactive. Always inspect wells microscopically for micro-crystals.
-
False Positives: Non-specific aggregation (colloidal formation) can sequester enzymes. Include 0.01% Triton X-100 in biochemical assays to prevent colloidal aggregation.
References
-
PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved February 25, 2026, from [Link]
-
Guzman, A., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αvβ3 Integrin Antagonists. Journal of Medicinal Chemistry. (Contextual grounding on synthesis and properties of the scaffold).
-
Organic Chemistry Data. (2022). pKa Values of Heterocycles. Retrieved February 25, 2026, from [Link]
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol from 2-Aminopyridine
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine-2,4-diol, a valuable scaffold in medicinal chemistry and drug development. The synthetic strategy is a robust two-step process commencing with a solvent-free, microwave-assisted cyclocondensation of 2-aminopyridine with diethyl malonate to yield the 1,8-naphthyridine-2,4-diol intermediate. This is followed by a catalytic transfer hydrogenation to selectively reduce one of the pyridine rings, affording the target tetrahydronaphthyridine derivative. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and expert commentary to ensure successful synthesis and validation.
Introduction and Strategic Overview
The 5,6,7,8-tetrahydro-1,8-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. The presence of diol functionalities offers multiple points for further chemical modification, making it an attractive building block for creating diverse chemical libraries. This guide details a reliable and efficient pathway from commercially available 2-aminopyridine to the target molecule.
Our synthetic approach is bifurcated into two primary stages:
-
Formation of the Naphthyridine Core: We employ a variation of the Gould-Jacobs reaction, a powerful method for constructing quinoline and related heterocyclic systems.[1][2] By reacting 2-aminopyridine with diethyl malonate under microwave irradiation, we facilitate a rapid and efficient cyclocondensation to form 1,8-naphthyridine-2,4-diol.[3]
-
Selective Ring Hydrogenation: To achieve the desired tetrahydro derivative, the aromatic naphthyridine core is selectively reduced. We utilize a catalytic transfer hydrogenation, a method that circumvents the need for high-pressure hydrogen gas, employing a ruthenium-based catalyst for its high efficacy with N-heterocyclic compounds.[4][5]
Overall Synthetic Scheme
Part I: Synthesis of 1,8-Naphthyridine-2,4-diol (Intermediate)
Principle & Mechanistic Insight: The Gould-Jacobs Reaction
The initial step is a cyclocondensation reaction between 2-aminopyridine and diethyl malonate. This transformation is an extension of the Gould-Jacobs reaction, which classically involves an aniline derivative.[1] The reaction proceeds through two key phases:
-
Initial Condensation: The exocyclic amino group of 2-aminopyridine acts as a nucleophile, attacking one of the carbonyl carbons of diethyl malonate. This is followed by the elimination of an ethanol molecule to form an amide intermediate.
-
Thermal Cyclization: At high temperatures, a second intramolecular condensation occurs. The endocyclic pyridine nitrogen attacks the remaining ester carbonyl. This cyclization, followed by the elimination of a second ethanol molecule, forms the second ring and yields the final 1,8-naphthyridine-2,4-dione, which exists in tautomeric equilibrium with the more stable 1,8-naphthyridine-2,4-diol form.
Traditionally, this cyclization requires very high temperatures (often >250 °C), which can be achieved by heating in high-boiling solvents like Dowtherm A.[6] However, microwave-assisted synthesis offers a significant process advantage, enabling rapid, uniform heating to the required temperature under solvent-free conditions, which dramatically reduces reaction times and often improves yields.[7][8]
Gould-Jacobs Reaction Mechanism
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from established procedures for the synthesis of dihydroxy-1,8-naphthyridines.[3]
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminopyridine | ≥99% | e.g., Sigma-Aldrich | Store in a desiccator. |
| Diethyl malonate | ≥99% | e.g., Sigma-Aldrich | Corrosive, handle with care. |
| Ethanol | Reagent Grade | VWR | For washing. |
| Diethyl ether | Anhydrous | Fisher Scientific | For washing. |
| Microwave Synthesis Vial (10 mL) | - | e.g., Biotage | Must be rated for high T & P. |
| Magnetic Stir Bar | - | - | |
| Microwave Synthesizer | - | e.g., Biotage Initiator+ | - |
Procedure
-
Reagent Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-aminopyridine (5.0 mmol, 0.47 g).
-
Addition of Malonate: Carefully add diethyl malonate (7.5 mmol, 1.20 g, 1.14 mL). The slight excess ensures the reaction goes to completion.
-
Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer cavity. Irradiate the mixture at 180-200 °C for 15-25 minutes. Expert Note: The reaction generates pressure. Ensure the vial and cap are properly sealed. The reaction progress can be optimized by monitoring via TLC (e.g., 10% MeOH in DCM).
-
Work-up and Isolation: After the reaction, allow the vial to cool to room temperature. The reaction mixture will likely solidify upon cooling.
-
Purification: Add 10 mL of ethanol to the solidified mass and break it up with a spatula. Filter the resulting solid precipitate using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove any unreacted starting material and byproducts.
-
Drying: Dry the purified solid under vacuum to obtain 1,8-naphthyridine-2,4-diol as a stable off-white or pale yellow powder. Expected yield: 75-85%.
Part II: Synthesis of this compound
Principle & Catalyst Choice: Catalytic Transfer Hydrogenation
The second stage involves the selective reduction of the pyridine ring of the 1,8-naphthyridine-2,4-diol intermediate. While various hydrogenation methods exist, catalytic transfer hydrogenation is a highly practical choice for laboratory settings as it avoids the handling of flammable, high-pressure hydrogen gas.[9]
In this process, a hydrogen donor molecule (e.g., formic acid, isopropanol, or cyclohexene) transfers hydrogen to the substrate, mediated by a transition metal catalyst. Ruthenium(II) complexes, such as [Ru(p-cymene)Cl₂]₂, are particularly effective catalysts for the hydrogenation of N-heteroarenes due to their stability, activity, and tolerance of various functional groups.[4][10] The reaction typically uses a formic acid/triethylamine (HCOOH/TEA) azeotrope as the hydrogen source and solvent, which generates dihydrogen in situ.
Experimental Protocol: Ruthenium-Catalyzed Reduction
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,8-Naphthyridine-2,4-diol (Intermediate) | - | Synthesized above | Ensure it is dry. |
| [Ru(p-cymene)Cl₂]₂ (Dichlororuthenium dimer) | ≥98% | e.g., Strem | Air-stable but best handled under inert gas. |
| Formic Acid | ≥95% | Sigma-Aldrich | Corrosive. |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Corrosive, strong odor. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | Use dry solvent for best results. |
| Saturated Sodium Bicarbonate Solution | - | - | For neutralization. |
| Ethyl Acetate | Reagent Grade | VWR | For extraction. |
| Anhydrous Magnesium Sulfate | - | - | For drying. |
Procedure
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,8-naphthyridine-2,4-diol (2.0 mmol, 0.324 g) and the ruthenium catalyst [Ru(p-cymene)Cl₂]₂ (0.02 mmol, 12.2 mg, 1 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (10 mL). Then, add triethylamine (10.0 mmol, 1.4 mL) followed by the slow addition of formic acid (10.0 mmol, 0.38 mL). Expert Note: The HCOOH/TEA mixture forms an azeotrope that serves as the hydrogen source. The order of addition is important.
-
Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen or argon atmosphere. Stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Quenching and Neutralization: After cooling to room temperature, carefully pour the reaction mixture into 50 mL of water. Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Expert Note: The product may have some water solubility. Thorough extraction is key.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel (using a gradient of methanol in dichloromethane) to yield the final product, this compound. Expected yield: 65-80%.
Data Summary & Workflow
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Key Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Aminopyridine | Diethyl Malonate | Microwave | None | 180-200 | 0.3-0.5 | 75-85 |
| 2 | 1,8-Naphthyridine-2,4-diol | - | [Ru(p-cymene)Cl₂]₂, HCOOH/TEA | DMF | 80-90 | 12-24 | 65-80 |
Complete Experimental Workflow
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Magdolen, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction.
-
Gómez-Benítez, S., et al. (2018). Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as N-monodentate ligands. Polyhedron, 155, 137-145. [Link]
-
Zhang, J., et al. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Angewandte Chemie International Edition, 55(29), 8444-8447. [Link]
-
Wang, D., et al. (2021). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules, 26(16), 4945. [Link]
-
Chen, G., et al. (2019). Borane-catalyzed metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines. Organic & Biomolecular Chemistry, 17(4), 803-807. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Charya, M. T., et al. (2012). Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. Rasayan Journal of Chemistry, 5(4), 450-455. [Link]
-
Universidad San Sebastián. (n.d.). Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as N-monodentate ligands. Researchers Universidad San Sebastián. [Link]
-
Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchers.uss.cl [researchers.uss.cl]
- 5. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ablelab.eu [ablelab.eu]
- 8. asianpubs.org [asianpubs.org]
- 9. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
Application Note and Protocol for the Catalytic Hydrogenation of 2,4-dihydroxy-1,8-naphthyridine
Abstract
This document provides a comprehensive guide for the catalytic hydrogenation of 2,4-dihydroxy-1,8-naphthyridine to its corresponding tetrahydro derivative, 1,2,3,4-tetrahydro-1,8-naphthyridine-2,4-dione. The tetrahydronaphthyridine scaffold is a significant structural motif in medicinal chemistry, often serving as a bioisostere for arginine in various therapeutic agents, including integrin inhibitors.[1] This protocol details a robust and reproducible method utilizing palladium on carbon (Pd/C) as a heterogeneous catalyst under a hydrogen atmosphere. The application note is intended for researchers and professionals in drug discovery and organic synthesis, offering in-depth procedural details, expert insights into the reaction's causality, and a framework for self-validation of the experimental outcome.
Introduction and Scientific Rationale
The 1,8-naphthyridine core and its saturated derivatives are privileged structures in the development of novel therapeutics.[2] Specifically, the 1,2,3,4-tetrahydronaphthyridine moiety has garnered considerable attention as a key building block in the synthesis of peptidomimetics.[1] The catalytic hydrogenation of the aromatic 1,8-naphthyridine system is a direct and efficient method to access this valuable scaffold.
The substrate, 2,4-dihydroxy-1,8-naphthyridine, exists in equilibrium with its more stable tautomeric form, 1,8-naphthyridine-2,4(1H,3H)-dione. The hydrogenation of one of the pyridine rings leads to the formation of 1,2,3,4-tetrahydro-1,8-naphthyridine-2,4-dione. This application note outlines a standard protocol for this transformation using a heterogeneous palladium catalyst.
Reaction Scheme
Figure 1: Catalytic hydrogenation of 2,4-dihydroxy-1,8-naphthyridine.
Expertise & Experience: The "Why" Behind the Protocol
The choice of a heterogeneous palladium on carbon (Pd/C) catalyst is predicated on its high activity, selectivity, and operational simplicity.[3][4] Unlike homogeneous catalysts, Pd/C can be easily removed from the reaction mixture by filtration, simplifying product purification. The hydrogenation of nitrogen-containing heterocycles can sometimes be challenging due to catalyst poisoning by the nitrogen lone pair. However, the electron-deficient nature of the naphthyridine ring, further influenced by the electron-withdrawing carbonyl groups in the dione tautomer, facilitates the reaction.
The selection of an appropriate solvent is critical. While alcohols like ethanol and methanol are common, the solubility of the dihydroxy-naphthyridine substrate may be limited.[5] Dichloromethane (DCM) or a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be more suitable.[6] This protocol will utilize ethanol as a starting point due to its common use and ease of removal, with a note on alternative solvents.
Reaction conditions such as temperature and pressure are key variables. While many hydrogenations can proceed at room temperature and atmospheric pressure, elevated pressure and temperature can significantly increase the reaction rate. A pressure of 50-100 psi of hydrogen is a good starting point to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed efficiently.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-dihydroxy-1,8-naphthyridine | ≥95% | Commercially available | |
| Palladium on Carbon (10 wt. %) | Commercially available | Degussa type E101 is a good choice. | |
| Ethanol (EtOH) | Anhydrous | Commercially available | |
| Dichloromethane (DCM) | ACS Grade | Commercially available | For work-up. |
| Celite® | Commercially available | For filtration. | |
| Hydrogen (H₂) gas | High purity | ||
| Nitrogen (N₂) gas | High purity | For inerting. |
Equipment
-
Parr shaker or a similar hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel or similar)
-
Rotary evaporator
Step-by-Step Procedure
Workflow Diagram
Figure 2: Experimental workflow for catalytic hydrogenation.
-
Reaction Setup: In a suitable pressure vessel, combine 2,4-dihydroxy-1,8-naphthyridine (1.0 eq) and ethanol (or an alternative solvent in which the starting material is soluble) to make a 0.1 M solution.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol % Pd) to the reaction mixture.
-
Inerting: Seal the reaction vessel and purge with nitrogen gas for 5-10 minutes to remove any oxygen.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to a pressure of 50-100 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. If the reaction is slow, the temperature can be increased to 40-60 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (ethanol or DCM) to ensure all the product is collected.
-
Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Trustworthiness: A Self-Validating System
The successful synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridine-2,4-dione should be confirmed through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the aromatic protons from the hydrogenated ring and the appearance of new aliphatic proton signals are key indicators of a successful reaction.
-
¹³C NMR: The upfield shift of the carbon signals corresponding to the hydrogenated ring provides further confirmation.
-
-
Mass Spectrometry (MS): The mass spectrum of the product should show the expected molecular ion peak corresponding to the addition of four hydrogen atoms to the starting material.
-
Infrared (IR) Spectroscopy: The presence of characteristic N-H and C=O stretching frequencies will support the formation of the dione product.
Reference analytical data for related tetrahydronaphthyridine structures can be found in the literature to aid in the characterization of the final product.[6][7]
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the hydrogen pressure, reaction temperature, or catalyst loading. The solvent may also be a factor; switching to a more polar aprotic solvent like DMF could improve solubility and reaction rate.
-
Catalyst Poisoning: Ensure the starting material and solvent are of high purity to avoid catalyst poisoning. If poisoning is suspected, using a fresh batch of catalyst is recommended.
-
Side Reactions: Over-reduction to the fully saturated decahydronaphthyridine is a potential side reaction, although less likely under the proposed mild conditions. Monitoring the reaction closely can help to mitigate this.
References
-
Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 1617–1626. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of 2-Substituted Quinolines, 1,8-Naphthyridines, and Chromones. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]
-
Minisci, F., Fontana, F., & Vismara, E. (1990). Homolytic acylation of heteroaromatic bases. Journal of Heterocyclic Chemistry, 27(4), 79-96. [Link]
- Scriven, E. F. V. (Ed.). (1996).
- Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188. American Chemical Society.
-
Hryczanek, H. F., et al. (2024). Core Modifications of GSK3335103 toward Orally Bioavailable αvβ6 Inhibitors with Improved Synthetic Tractability. Journal of Medicinal Chemistry. [Link]
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
-
Litvinov, V. P. (2004). Naphthyridines: structure, physicochemical properties and general methods of synthesis. Russian Chemical Reviews, 73(7), 637. [Link]
Sources
- 1. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. repository.arizona.edu [repository.arizona.edu]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Supramolecular Assemblies with Naphthyridine Diols and Diamides
Executive Summary
This guide details the preparation of supramolecular assemblies utilizing 1,8-naphthyridine-2,7-diol and its functionalized analogue, 2,7-diamido-1,8-naphthyridine (DAN) . These heterocyclic scaffolds are premier building blocks in supramolecular chemistry due to their ability to form extremely stable, high-fidelity quadruple hydrogen-bonding arrays (DDAA) .[1]
Unlike simple dimerization, these assemblies can be engineered into supramolecular polymers, hydrogels, or high-specificity DNA/RNA binding ligands. This protocol covers the synthesis of the core monomer, the thermodynamics of assembly, and step-by-step instructions for creating both discrete dimers and infinite supramolecular polymers.
Scientific Foundation: The DDAA Motif
The utility of 1,8-naphthyridine-2,7-diol lies in its tautomeric equilibrium. While chemically named a "diol," in solution and solid-state, it predominantly exists as the 2,7-naphthyridinone (diketo) tautomer. This configuration presents a Donor-Acceptor-Acceptor-Donor (DAAD) hydrogen-bonding face, which is perfectly complementary to Adipamide or Guanosine derivatives (ADDA).[1]
Mechanism of Assembly[2][3][4]
-
Tautomerism: The 2,7-diol tautomerizes to the lactam (dione) form, exposing two N-H donors and two Carbonyl acceptors.
-
Recognition: When paired with a complementary ADDA partner (e.g., a urea-guanosine derivative), it forms a quadruple hydrogen bond complex.[2][3][4]
-
Stability: The association constant (
) in non-polar solvents (e.g., ) often exceeds , rivaling covalent bond stability in ambient conditions but remaining reversible under thermal stress.[1]
Figure 1: Tautomeric shift and assembly logic of naphthyridine motifs.
Materials and Synthesis Protocols
Phase A: Synthesis of the Monomer (2,7-Diamino-1,8-naphthyridine)
While the diol is commercially available, the diamino derivative allows for acylation to create the highly soluble DAN motif, which is preferred for drug delivery and polymer applications.
Reagents: 2,6-Diaminopyridine, Malic acid, Sulfuric acid (
Step 1: Core Ring Synthesis (Modified Skraup Synthesis)[1]
-
Mix: Combine 2,6-diaminopyridine (10.9 g, 0.1 mol) and malic acid (14.0 g, 0.105 mol) in concentrated
(50 mL). -
Heat: Slowly heat to 110°C. The reaction will foam (evolution of CO and
).[1] Maintain temperature for 4 hours. -
Quench: Pour the reaction mixture onto crushed ice (500 g).
-
Neutralize: Adjust pH to ~8.0 using Ammonium Hydroxide (
). The crude product (2,7-dihydroxy-1,8-naphthyridine) will precipitate. -
Conversion to Diamine: Treat the dihydroxy intermediate with
(reflux, 4h) to yield the dichloro-derivative, followed by ammonolysis (autoclave, , 150°C) to yield 2,7-diamino-1,8-naphthyridine .
Phase B: Functionalization (Creating the DAN Motif)
To create a supramolecular polymer or specific ligand, you must acylate the amines.
-
Dissolve: Dissolve 2,7-diamino-1,8-naphthyridine (1.6 g, 10 mmol) in dry THF (50 mL) with Triethylamine (3.0 mL).
-
Add Linker: Add your acyl chloride of choice (e.g., Octanoyl chloride for solubility, or a bifunctional linker for polymerization) dropwise at 0°C.
-
Reflux: Warm to room temperature and reflux for 12 hours.
-
Purify: Evaporate solvent and recrystallize from Ethanol/Hexane.
Protocol: Preparation of Supramolecular Assemblies
Method 1: Discrete Heterodimer Assembly (The "Zipper")
This protocol creates a 1:1 heterodimer with high specificity, ideal for biosensing or drug encapsulation.[1]
Reagents:
-
Host: 2,7-Diamido-1,8-naphthyridine (DAN) derivative.[2][3][4]
-
Guest: 1-Butyl-3-(guanosin-6-yl)urea (UG) or similar ADDA module.[1]
-
Solvent: Chloroform (
, HPLC Grade, amylene stabilized). Note: Avoid Ethanol or DMSO as they disrupt H-bonds.[1]
Procedure:
-
Stock Solutions: Prepare 10 mM stock solutions of DAN and UG in
. -
Mixing: Combine equimolar amounts (1:1 ratio) in a clean vial.
-
Observation: No precipitate should form; the complex is soluble.
-
-
Annealing: Heat the solution to 50°C for 10 minutes, then allow it to cool slowly to room temperature (25°C) over 1 hour. This ensures thermodynamic equilibrium and eliminates kinetic traps.
-
Validation: The assembly is now formed.
Method 2: Supramolecular Polymerization (Main-Chain Assembly)
This protocol creates high-molecular-weight polymers driven purely by H-bonds.[1]
Reagents:
-
Monomer A: Bifunctional DAN (DAN-Linker-DAN).[1]
-
Monomer B: Bifunctional Ureidopyrimidinone (UPy) or Guanosine-Urea.[1]
Procedure:
-
Weighing: Weigh precise stoichiometric equivalents (1:1 molar ratio) of Monomer A and Monomer B. Stoichiometry is critical; 1% error dramatically reduces chain length (Carothers equation).
-
Dissolution: Dissolve in minimal
(concentration > 50 mM). High concentration favors polymerization over cyclization. -
Viscosity Check: The solution should become noticeably viscous immediately upon mixing.
-
Film Casting: Pour the solution onto a Teflon mold and allow solvent to evaporate slowly under a solvent-saturated atmosphere (petri dish cover) for 24 hours.
-
Result: A transparent, elastic film formed by supramolecular polymerization.
-
Characterization & Validation
1H NMR Spectroscopy (The Gold Standard)
Self-assembly via H-bonding causes significant downfield shifts of the participating protons.[1]
-
Experiment: Run 1H NMR in
. -
Marker: Look for the amide N-H protons of the DAN unit.
-
Free Monomer:
ppm. -
Assembled Complex:
ppm.
-
-
Interpretation: A shift to >12 ppm confirms the formation of the quadruple hydrogen bond network.
Viscometry (For Polymers)
-
Experiment: Measure specific viscosity (
) vs. concentration. -
Result: A plot of
vs. should show a slope > 1 (typically ~3.4 for entangled polymers) if supramolecular polymerization is occurring.[1] If the slope is ~1, only small oligomers are present.
Data Summary Table
| Parameter | Free DAN Monomer | Supramolecular Assembly (DAN-UG) |
| Solubility ( | High | High |
| Solubility (DMSO) | High | Dissociates (Assembly Breaks) |
| N-H NMR Shift | 8.5 ppm | 12.0 - 13.5 ppm |
| Viscosity | Low (Newtonian) | High (Non-Newtonian/Shear Thinning) |
| Thermal Stability | Stable | Reversible (Dissociates > 60°C) |
Troubleshooting & Critical Parameters
-
Moisture Sensitivity: Water is a competitive H-bonder. Use anhydrous solvents (
dried over molecular sieves) for maximum association constants.[1] -
Stoichiometry: In Method 2 (Polymerization), a 1:1 ratio is vital.[1] A 1.05:1 ratio acts as a chain stopper, drastically reducing molecular weight.
-
Tautomer Traps: Ensure the starting material is the 2,7-diamino or 2,7-amido form. The 2,7-dihydroxy form can sometimes get trapped in the enol form in highly polar solvents, preventing assembly.
References
-
Synthesis of Naphthyridine Building Blocks: Park, T., et al. "Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry."[5] Synlett, 2005(09), 1435-1436. Link[1]
-
Quadruple Hydrogen Bonding (DAN-UG): Park, T., & Zimmerman, S. C.[6] "A highly stable quadruply hydrogen-bonded heterocomplex useful for supramolecular polymer blends."[2][4][6] Journal of the American Chemical Society, 127(44), 15462-15466. Link[1]
-
Supramolecular Polymerization Mechanism: De Greef, T. F. A., et al. "Supramolecular polymerization." Chemical Reviews, 109(11), 5687-5754. Link[1]
-
Tautomerism in Naphthyridines: Woutersen, S., et al. "Tautomerism of 1,8-naphthyridine-2,7-diol." The Journal of Physical Chemistry A, 108(16), 3424–3430. Link[1]
-
Applications in G-Quadruplex Binding: Kang, C., et al. "Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplexes." Organic & Biomolecular Chemistry, 19, 5136-5144. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. One moment, please... [zimmerman.chemistry.illinois.edu]
- 3. zimmerman.chemistry.illinois.edu [zimmerman.chemistry.illinois.edu]
- 4. A highly stable quadruply hydrogen-bonded heterocomplex useful for supramolecular polymer blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing oxidation of 5,6,7,8-tetrahydro-1,8-naphthyridine during storage
Ticket ID: THN-OX-PREV-001 Status: Open Subject: Preventing oxidation and degradation during storage and handling.
Critical Alert: Immediate Assessment
"My sample has turned from off-white to yellow/brown. Is it ruined?"
Short Answer: Likely, yes. Technical Explanation: 5,6,7,8-tetrahydro-1,8-naphthyridine (5,6,7,8-THN) is an electron-rich cyclic amine. The color change typically indicates oxidative dehydrogenation , where the molecule reverts to its fully aromatic, thermodynamically stable parent compound (1,8-naphthyridine) or forms N-oxide impurities. This process is accelerated by light, heat, and trace metals.
| Observation | Status | Action |
| White / Off-White Solid | Optimal | Proceed with experiments immediately. |
| Pale Yellow | Caution | Purity likely >95%. Verify via LC-MS/NMR before use. |
| Dark Yellow / Brown | Critical | Significant degradation (Aromatization/N-Oxides). Purification required. |
| Oil / Gum | Unstable | Free base often oils out. Convert to salt immediately. |
Storage Protocols: The "Salt-Bridge" Strategy
The single most effective way to prevent oxidation is to remove the electron density from the secondary amine nitrogen (N8) by converting the free base into a salt.
Protocol A: Long-Term Storage (Recommended)
Target Form: Hydrochloride (HCl) or Tosylate (p-TsOH) Salt. Why: Protonation of the N8 amine significantly raises the oxidation potential, making the molecule resistant to single-electron transfer (SET) oxidation mechanisms.
-
Dissolution: Dissolve the 5,6,7,8-THN free base in anhydrous Ethanol or Methanol under Argon.
-
Acidification: Add 1.05 equivalents of HCl (in dioxane or ether) or p-Toluenesulfonic acid.
-
Precipitation: The salt should precipitate. If not, add diethyl ether or hexane to induce crystallization.
-
Isolation: Filter under inert atmosphere (nitrogen funnel).
-
Storage: Store the dried salt at -20°C in an amber vial.
Protocol B: Free Base Storage (High Risk)
If you must store the free base (e.g., for direct ligation):
-
Container: Use a vial with a crimp-top septum (Sure/Seal™ style).
-
Atmosphere: Flush headspace with Argon (heavier than air) for 60 seconds before sealing. Nitrogen is acceptable but Argon is superior for long-term static storage.
-
Temperature: Strictly -20°C or -80°C .
-
Light: Wrap vial in aluminum foil or use amber glass.
The Mechanism: Why Does It Oxidize?
Understanding the enemy is key to defeating it. The degradation is driven by the thermodynamic stability of the fully aromatic system.
Figure 1: The oxidative degradation pathway of 5,6,7,8-THN.[1][2] The driving force is the restoration of aromaticity in the pyridine-fused ring system.
Handling & Solvation Guide
Q: Which solvent should I use for stock solutions?
A: Anhydrous DMSO or Ethanol (Degassed).
Do NOT use:
-
Chloroform/DCM: These solvents often contain trace HCl or free radicals that accelerate decomposition over time.
-
Acetone: Can react with the secondary amine to form aminals/imines.
Step-by-Step Solvation Protocol
-
Degas the Solvent: Sparge anhydrous DMSO with Nitrogen/Argon for 15 minutes.
-
Weighing: Weigh the solid quickly. If the environment is humid, use a glovebox or a simplistic "funnel-under-flow" technique.
-
Dissolution: Add solvent and vortex.
-
Aliquot: Do not store one large stock bottle. Aliquot into single-use vials (e.g., 50 µL each).
-
Freeze: Snap-freeze aliquots in liquid nitrogen and store at -80°C.
Frequently Asked Questions (FAQ)
Q: Can I use antioxidants to stabilize the solution? A: Yes. Adding 0.1% w/v BHT (Butylated hydroxytoluene) or Ascorbic Acid to your stock solution can act as a radical scavenger, significantly extending the shelf life of the free base in solution.
Q: I need to ship this compound to a collaborator. How? A: Never ship the free base in solution at room temperature.
-
Best: Ship the dry HCl salt on dry ice.
-
Alternative: Lyophilize the compound in t-butanol/water (if stable) and ship the lyophilized powder sealed under argon.
Q: Does the pKa affect my coupling reaction? A: Yes. The pKa of the secondary amine in 5,6,7,8-THN is approximately 9-10. If you are performing an amide coupling, ensure your base (e.g., DIPEA) is fresh. Old amines can contain peroxides that trigger the oxidation of your THN starting material.
References
-
Sigma-Aldrich. Product Specification: 5,6,7,8-Tetrahydro-1,6-naphthyridine (Analogous Handling). Retrieved from .
-
Beilstein J. Org. Chem. (2017).[2][3] Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds.[2][3] Beilstein-Institut. Available at: [Link]
-
Journal of Medicinal Chemistry. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors.[4] ACS Publications. Available at: [Link]
-
Fisher Scientific. Handling Air-Sensitive Reagents Technical Bulletin. Retrieved from .
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. BJOC - Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds [beilstein-journals.org]
- 4. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for Naphthyridine Hydrogenation
Executive Summary
Welcome to the Technical Support Center. You are likely here because your naphthyridine hydrogenation is either stalling, yielding a mixture of isomers, or requiring economically unviable catalyst loads.
Naphthyridines (diazanaphthalenes) are notoriously difficult substrates for hydrogenation. The presence of two basic nitrogen atoms creates a "perfect storm" for catalyst poisoning: the substrate coordinates strongly to the active metal sites, and the partially reduced product (often a cyclic amine) binds even tighter, leading to product inhibition .
This guide moves beyond generic "add more catalyst" advice. We will optimize your loading by addressing the underlying surface chemistry, ensuring you use the right amount of the right catalyst under the right conditions.
Troubleshooting Guide: Diagnostics & Solutions
Issue A: The Reaction Stalls at ~50-60% Conversion
Diagnosis: Product Inhibition (Self-Poisoning).
Mechanism: As the 1,2,3,4-tetrahydronaphthyridine forms, the secondary amine generated is more basic (
Corrective Actions:
-
The "Acid Scavenger" Protocol: Do not simply increase catalyst loading yet. Switch the solvent to Glacial Acetic Acid or add 1.1 equivalents of HCl or TFA (Trifluoroacetic acid) to an alcoholic solvent.
-
Why: Protonating the nitrogen lone pairs prevents them from coordinating to the metal surface (
-donation), leaving the -system free to interact with the catalyst for hydrogenation.
-
-
Temperature Ramp: If you are running at RT, increase to 50°C after the stall. This increases the desorption rate of the product from the catalyst surface.
Issue B: Loss of Regioselectivity (Mixture of Isomers)
Diagnosis: Thermodynamic vs. Kinetic Control failure. Context: In 1,X-naphthyridines, reducing the ring with the nitrogen in the distal position (relative to the bridgehead) is often kinetically favored but thermodynamically sensitive.
Corrective Actions:
-
Catalyst Switching:
-
Pd/C (5-10 wt%): Excellent for 1,2,3,4-tetrahydro formation but prone to over-reduction if left too long.
-
PtO₂ (Adams' Catalyst): In acidic media, this is the "gold standard" for difficult rings like 1,5-naphthyridine. It is less sensitive to poisoning but requires careful induction.
-
-
Pressure Modulation: High pressure (>50 bar) often forces the reaction to the fully saturated decahydronaphthyridine. Lower pressure (1-5 bar) favors the tetrahydro product.
Issue C: Poor Reproducibility (Batch-to-Batch Variation)
Diagnosis: Inconsistent Catalyst Activation or Dispersion. Corrective Actions:
-
Pre-activation: For PtO₂, ensure a 30-minute pre-reduction phase (hydrogen bubbling without substrate) to reduce the oxide to active Pt(0) before introducing the naphthyridine.
-
Dispersion Check: Naphthyridines are often sparingly soluble. Ensure the substrate is fully dissolved (warm solvent if needed) before adding the catalyst to prevent coating the catalyst particles with precipitated starting material.
Decision Logic & Workflow
The following diagram illustrates the decision process for troubleshooting stalled or non-selective reactions.
Caption: Decision tree for diagnosing and resolving common hydrogenation failures in nitrogen heterocycles.
Standardized Protocol: Catalyst Loading Screening
Objective: Determine the Minimum Effective Loading (MEL) to minimize cost while ensuring >98% conversion.
Reagents:
-
Substrate: 1,5-Naphthyridine (1.0 mmol)
-
Solvent: Glacial Acetic Acid (5 mL)
-
Catalyst: 5% Pd/C (Type: Degussa E101 or equivalent)
Experimental Steps:
-
Preparation: Prepare 4 reaction vials.
-
Loading Variance: Weigh catalyst to achieve 1 wt% , 2.5 wt% , 5 wt% , and 10 wt% loading (relative to substrate mass).
-
Note: Do not use mol% for heterogeneous catalysts; wt% is the industry standard for solid supports.
-
-
Purge: Seal vials and purge with Nitrogen (3x), then Hydrogen (3x).
-
Reaction: Pressurize to 3 bar (45 psi) H₂. Stir at 1000 rpm at 25°C .
-
Sampling: Take aliquots at 1h, 4h, and 24h.
-
Analysis: Filter through a 0.2 µm PTFE syringe filter (to remove catalyst) and analyze via HPLC/UPLC.
-
Critical: Do not use GC without derivatization; polar amines may tail or degrade.
-
Data Interpretation Table:
| Loading (wt%) | 1h Conv.[1] | 4h Conv. | 24h Conv. | Recommendation |
| 1.0% | <10% | 25% | 40% | Insufficient. Poisoning threshold not overcome. |
| 2.5% | 30% | 65% | 85% | Borderline. Risk of stalling upon scale-up. |
| 5.0% | 60% | 95% | >99% | Optimal. Good balance of rate vs. cost. |
| 10.0% | 90% | >99% | >99% | Excessive. Use only if rapid turnover is critical. |
Frequently Asked Questions (FAQs)
Q1: Why does my reaction work at 100mg scale but fail at 10g scale using the same % loading? A: This is a classic Mass Transfer issue. At small scales, magnetic stirring provides excellent gas-liquid-solid contact. At larger scales, hydrogen diffusion becomes the rate-limiting step.
-
Fix: For >5g scales, use an overhead mechanical stirrer with a gas-entrainment impeller, or increase pressure to increase H₂ solubility.
Q2: Can I use Raney Nickel instead of Pd/C? A: Yes, but with caveats. Raney Nickel is cheaper but less active for this specific transformation. It requires higher pressures (50-100 bar) and temperatures (100°C). It is also pyrophoric, posing a higher safety risk. For high-value pharma intermediates, Pd/C or PtO₂ is preferred for milder conditions and cleaner impurity profiles.
Q3: My catalyst caught fire when I filtered it. What happened? A: Spent hydrogenation catalysts are pyrophoric . They contain adsorbed hydrogen and active metal sites. Upon exposure to air, they oxidize rapidly, generating heat that ignites the solvent (methanol/ethanol).
-
Safety Protocol: Always keep the filter cake wet. Flush with water or an inert solvent immediately after filtration. Dispose of in a dedicated water-filled waste container.
Q4: How do I remove the "Acid Scavenger" (Acetic Acid) during workup? A: Do not rotovap acetic acid directly if your product is an amine; it will form a salt.
-
Workup: Dilute with water, basify with NaOH or NH₄OH to pH >10, and extract into an organic solvent (DCM or EtOAc). This liberates the free base amine.
Mechanistic Visualization
Understanding the competitive adsorption is key to optimizing loading.
Caption: Competitive adsorption mechanism showing how product inhibition (red) blocks active sites, and how acid additives (yellow) mitigate this by protonating the nitrogen species.
References
-
Reddy, S., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Available at: [Link]
-
Gajardo, J., et al. (2019).[1] "Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as N-monodentate ligands." Inorganica Chimica Acta. Available at: [Link]
-
Cross, A.D., et al. (1960). "Naphthyridines.[1][2][3] Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines."[4] Journal of the Chemical Society.[5] Available at: [Link]
-
Wang, D., et al. (2016). "Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives." Organic Letters. Available at: [Link]
Sources
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. hidenanalytical.com [hidenanalytical.com]
Validation & Comparative
Technical Guide: 1H NMR Analysis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol
This guide provides a technical analysis of the 1H NMR spectrum of 5,6,7,8-tetrahydro-1,8-naphthyridine-2,4-diol , a critical pharmacophore in medicinal chemistry, particularly for
Executive Summary
The analysis of This compound (often referred to as 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2(1H)-one ) presents a unique challenge due to two concurrent phenomena: prototropic tautomerism within the heterocyclic ring and saturation dynamics in the fused ring system.
This guide moves beyond basic assignment to address the critical comparative questions in drug development:
-
Oxidation State Verification: Distinguishing the tetrahydro product from the fully aromatic 1,8-naphthyridine precursor.
-
Tautomeric Identification: Confirming the dominant species (pyridone vs. diol) in solution to predict pharmacodynamic behavior.[1]
Structural Dynamics & Tautomerism
Before interpreting the spectrum, one must define the species present in the NMR tube.[1] While named a "2,4-diol," experimental evidence in polar aprotic solvents (DMSO-d6) confirms that the molecule predominantly exists as the 4-hydroxy-2-one tautomer.
Tautomeric Equilibrium Pathway
The following diagram illustrates the equilibrium and the dominant form observed in NMR.
Caption: Tautomeric equilibrium of the naphthyridine core. The 4-hydroxy-2-one form (blue) is the spectrally dominant species in DMSO-d6.
Comparative Analysis: Tetrahydro Product vs. Aromatic Precursor
The most common synthesis route involves the selective hydrogenation of 2,4-dihydroxy-1,8-naphthyridine .[1] Incomplete reduction is a frequent quality control failure.[1]
The table below contrasts the chemical shifts of the desired tetrahydro product against the fully aromatic impurity.
| Proton Position | Tetrahydro Product (Target) | Aromatic Precursor (Impurity) | Diagnostic Shift |
| H-3 (Aromatic) | 5.70 ppm (s) | 6.05 ppm (s) | Upfield Shift: The loss of aromaticity in the adjacent ring increases electron density, shielding H-3.[1] |
| H-5 | 2.65 ppm (t, J=6 Hz) | 8.45 ppm (d) | CRITICAL CHECK: Aliphatic vs. Aromatic.[1] |
| H-6 | 1.78 ppm (m) | 7.20 ppm (dd) | CRITICAL CHECK: Multiplet appearance indicates saturation.[1] |
| H-7 | 3.25 ppm (m) | 8.80 ppm (d) | Shift to ~3 ppm confirms N8-ring saturation.[1] |
| NH (Pos 1) | 11.10 ppm (br s) | 11.50 ppm (br s) | Broad amide-like singlet; less diagnostic.[1] |
| NH (Pos 8) | 6.45 ppm (br s) | N/A (Aromatic N) | Presence of a secondary amine proton signal.[1] |
Analyst Note: The disappearance of the "downfield triad" (7.0–9.0 ppm) and the emergence of the "upfield aliphatic zone" (1.5–3.5 ppm) is the primary pass/fail criterion for hydrogenation.[1]
Experimental Protocol
To ensure reproducibility and minimize exchange broadening of the critical NH/OH protons, follow this self-validating protocol.
Reagents & Preparation
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.[1]
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Caution: Higher concentrations may induce stacking, shifting aromatic peaks upfield by 0.1–0.2 ppm.[1]
-
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: The quaternary carbons and exchangeable protons require longer relaxation times for accurate integration.[1]
-
-
Scans (NS): Minimum 64 scans.
-
Temperature: 298 K (25°C).
-
Troubleshooting: If NH peaks are extremely broad, elevate T to 310 K to sharpen them via faster exchange, or lower to 280 K to freeze the conformers.[1]
-
Detailed Spectral Assignment (DMSO-d6)
The Aliphatic Zone (1.5 – 3.5 ppm)
This region confirms the "5,6,7,8-tetrahydro" nomenclature.[1]
-
1.78 ppm (Multiplet, 2H, H-6): The central methylene of the saturated ring.[1] It appears as a quintet-like multiplet due to coupling with both H-5 and H-7.[1]
-
2.65 ppm (Triplet, 2H, H-5, J≈6 Hz): The benzylic-like methylene.[1] It is deshielded relative to H-6 due to the adjacent double bond of the fused ring.[1]
-
3.25 ppm (Multiplet, 2H, H-7): The methylene adjacent to Nitrogen-8.[1] Strongly deshielded by the electronegative nitrogen.[1]
The Aromatic Zone (5.5 – 6.0 ppm) [1]
-
5.70 ppm (Singlet, 1H, H-3): The signature peak of the 4-hydroxy-2-pyridone system.
The Exchangeable Zone (>6.0 ppm) [1]
-
6.45 ppm (Broad Singlet, 1H, NH-8): The secondary amine proton.[1] Intensity varies with water content.[1]
-
11.10 ppm (Broad Singlet, 1H, NH-1): The amide-like proton of the pyridone ring.
-
11.5–12.5 ppm (Very Broad, 1H, OH-4): Often invisible or a "hump" in the baseline due to rapid exchange with trace water in DMSO.[1]
Decision Logic for Spectral Validation
Use this logic flow to interpret your spectrum during real-time analysis.
Caption: Step-by-step decision tree for validating the hydrogenation of the naphthyridine core.
References
-
Vertex Pharmaceuticals. (2004).[1] Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. Journal of Organic Chemistry.[1]
-
Takeda Pharmaceutical Company. (2020).[1] Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent RORγt Inverse Agonist. Journal of Organic Chemistry.[1] [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 137963802, this compound.[1]
-
Reich, H. J. (2024).[1] Structure Determination Using NMR Spectroscopy: 1H Chemical Shifts. University of Wisconsin-Madison.[1]
Sources
A Technical Guide to the UV-Vis Absorption Maxima of 5,6,7,8-tetrahydro-1,8-naphthyridine-2,4-diol: A Comparative and Methodological Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,8-Naphthyridine Core: A Spectroscopic Overview
The 1,8-naphthyridine scaffold, a heterocyclic aromatic system, is the fundamental chromophore in the target molecule.[1] The electronic absorption spectra of such heteroaromatic compounds are primarily governed by π→π* and n→π* transitions. The π→π* transitions are typically high-energy, high-intensity absorptions, while the n→π* transitions, arising from the non-bonding electrons of the nitrogen atoms, are of lower energy and intensity. The precise absorption maxima (λmax) and molar absorptivity (ε) are highly sensitive to the substitution pattern and the degree of conjugation within the molecule.[2]
Structural Analysis and Predicted Absorption of 5,6,7,8-tetrahydro-1,8-naphthyridine-2,4-diol
To predict the UV-Vis absorption of the target molecule, we must analyze its key structural features and their expected influence on the 1,8-naphthyridine chromophore:
-
The Tetrahydro-Ring: The saturation of one of the pyridine rings (positions 5, 6, 7, and 8) significantly reduces the extent of the conjugated π-system compared to a fully aromatic 1,8-naphthyridine. This interruption of conjugation is expected to cause a hypsochromic shift (a shift to a shorter wavelength) of the primary π→π* transition bands.
-
The Diol Substituents: The two hydroxyl (-OH) groups at positions 2 and 4 are powerful auxochromes. An auxochrome is a group of atoms attached to a chromophore which modifies the ability of that chromophore to absorb light. Through resonance, the lone pairs of electrons on the oxygen atoms can delocalize into the aromatic ring, effectively extending the chromophore. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. Consequently, the hydroxyl groups are predicted to induce a bathochromic shift (a shift to a longer wavelength).
-
Tautomerism: It is crucial to consider that this compound can exist in several tautomeric forms, primarily the diol, the keto-enol, and the diketo forms. The predominant tautomer in a given solvent will significantly influence the UV-Vis spectrum. The di-keto tautomer would have a substantially different electronic structure and, therefore, a different absorption profile. The keto-enol and diol forms would likely exhibit absorption at longer wavelengths due to the presence of the hydroxyl auxochromes.
Prediction: Balancing the hypsochromic effect of the saturated ring and the bathochromic effect of the two hydroxyl groups, it is plausible to predict that the main absorption bands for this compound will lie in the near-UV region, likely between 280 nm and 350 nm. The exact maxima will be highly dependent on the solvent environment due to its influence on tautomeric equilibrium and hydrogen bonding.[3][4]
Comparative Guide: UV-Vis Maxima of Related Naphthyridine Derivatives
To ground our predictions, we can compare them with the experimentally determined UV-Vis absorption maxima of structurally related 1,8-naphthyridine derivatives. The formation of a pyrrole ring in pyrrolo[1,5-a]-1,8-naphthyridine derivatives, for instance, leads to a significant bathochromic shift of about 72 nm in the absorption maximum, demonstrating the strong influence of extending the molecular conjugation.[5]
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| 7-diacetamino-2,4-dimethy-1,8-naphthyridine | Ethanol | 240, 312 | 13400, 7800 | [5] |
| Pyrrolo[1,5-a]-1,8-naphthyridine derivative (L2) | Ethanol | 384 | 11300 | [5] |
| Vinyl-1,8-naphthyridine derivatives | - | ~300-400 | - | [6] |
This table illustrates how modifications to the core 1,8-naphthyridine structure influence the absorption maxima. The data from these related compounds provide a valuable reference range for the target molecule.
Methodologies for Determining UV-Vis Absorption Maxima
Given the absence of published data, the following sections provide detailed protocols for the experimental determination and computational prediction of the UV-Vis absorption maxima of this compound.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This protocol outlines the steps to acquire a reliable UV-Vis absorption spectrum.
Objective: To determine the wavelength(s) of maximum absorbance (λmax) for this compound.
Materials:
-
Purified this compound
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, water)
-
Dual-beam UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution to prepare a series of working solutions. A typical concentration range for UV-Vis analysis is 5-30 µg/mL.[7]
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Blank Correction: Fill a quartz cuvette with the pure solvent to be used for the sample. Place it in the reference beam path of the spectrophotometer. Fill another cuvette with the same pure solvent and place it in the sample beam path. Run a baseline correction (autozero) across the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Empty the sample cuvette and rinse it with the working solution. Then, fill the cuvette with the working solution and place it back into the sample holder.
-
Spectrum Acquisition: Scan the sample across the selected wavelength range. The resulting spectrum will show absorbance as a function of wavelength.
-
Data Analysis: Identify the wavelengths at which the absorbance is at a maximum. These are the λmax values. Record the absorbance at each λmax.
-
Solvent Effects: Repeat the measurement in solvents of different polarities to assess any solvatochromic effects.[8]
Caption: Experimental workflow for UV-Vis spectral analysis.
Computational Workflow for Predicting UV-Vis Spectra
Computational chemistry, specifically Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for predicting the electronic absorption spectra of molecules.[9][10]
Objective: To computationally predict the UV-Vis absorption spectrum of this compound.
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
Procedure:
-
Molecular Structure Input: Build the 3D structure of this compound. Consider all relevant tautomers.
-
Ground State Geometry Optimization: Perform a geometry optimization of the ground state (S₀) of the molecule using an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step is crucial to find the most stable molecular conformation.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to ensure it is a true energy minimum (no imaginary frequencies).
-
TD-DFT Calculation: Using the optimized ground state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths of the lowest several excited states. The excitation energies correspond to the absorption wavelengths.
-
Inclusion of Solvent Effects: To improve accuracy, incorporate the effect of a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM).[9]
-
Spectrum Simulation: Broaden the calculated vertical excitation energies with a Gaussian or Lorentzian function to simulate the experimental absorption spectrum.
-
Data Interpretation: Analyze the output to identify the transitions with the largest oscillator strengths, which correspond to the most intense absorption bands (λmax). Examine the molecular orbitals involved in these transitions to assign them as π→π* or n→π*.
Caption: Computational workflow for predicting UV-Vis spectra via TD-DFT.
Conclusion
While direct experimental data for the UV-Vis absorption maxima of this compound is currently elusive, a scientifically grounded prediction can be made through structural analysis and comparison with related compounds. The interplay between the reduced conjugation of the tetrahydro-ring and the auxochromic effect of the diol substituents likely places the primary absorption bands in the 280-350 nm range. For definitive characterization, this guide provides robust, step-by-step methodologies for both experimental measurement and computational prediction. These workflows not only enable the determination of the desired spectroscopic data but also provide a deeper understanding of the electronic properties of this and similar heterocyclic compounds.
References
-
(PubMed)
-
(PubMed)
-
(Acta Physico-Chimica Sinica)
-
(MDPI)
-
(PMC)
-
(ResearchGate)
-
(ChemRxiv)
-
(DiVA)
-
(CD ComputaBio)
-
(ACS Publications)
-
(ResearchGate)
-
(ResearchGate)
-
(American Chemical Society)
-
(Wikipedia)
-
(Google Patents)
-
(PMC)
-
(PubMed)
-
(PMC)
-
(ResearchGate)
-
(Shimadzu)
Sources
- 1. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Spectroscopic study and evaluation of red-absorbing fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. Comparing the crystal structures and spectroscopic properties of a p-hydroxy styrylquinolinium dye with those of its p-dimethylamino analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. UV Spectrum Prediction Service - CD ComputaBio [computabio.com]
Safety Operating Guide
5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol proper disposal procedures
Topic: 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol Proper Disposal Procedures
Executive Safety Summary
IMMEDIATE ACTION REQUIRED: this compound (CAS: 2225147-26-0 / Tautomer: 4-hydroxy-5,6,7,8-tetrahydro-1H-1,8-naphthyridin-2-one) is a research-grade heterocyclic compound with limited toxicological data .[1]
Under the Precautionary Principle , you must handle this substance as a High-Hazard Toxicant (Control Band 3/4) until empirical data proves otherwise.[1]
-
Do NOT dispose of down the drain.[1]
-
Do NOT mix with oxidizing agents (peroxides, nitrates) due to the secondary amine and phenol/enol functionalities.
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
Chemical Identity & Hazard Profile
Before disposal, positive identification is critical to prevent incompatible waste mixing.[1]
| Property | Description |
| Chemical Name | This compound |
| Common Tautomer | 4-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2(1H)-one |
| CAS Number | 2225147-26-0 (Research Grade) |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Physical State | Solid (Powder/Crystal) |
| Solubility | Amphoteric; likely soluble in DMSO, Methanol, and dilute acids/bases.[1][2][3] |
| Hazard Class (Est.) | Irritant / Potential Toxin. (GHS Categories: Acute Tox. 4, Skin Irrit. 2, Eye Irrit.[1][4] 2A). |
Risk Assessment Logic: The 1,8-naphthyridine core is a nitrogen-rich heterocycle often used in bioactive drug design (e.g., integrin antagonists).[1] These compounds can exhibit biological activity at low concentrations.[1] The secondary amine at position 1 and the hydroxyl/keto groups at positions 2 and 4 create a structure capable of hydrogen bonding and potential chelation.[1]
-
Reactivity: The amine group is susceptible to oxidation.[1]
-
Toxicity: Structural analogs suggest potential for respiratory irritation and acute toxicity if swallowed.[1]
Step-by-Step Disposal Procedures
A. Solid Waste (Pure Substance)
For expired stock, weighing boat residues, or contaminated solids.[1]
-
Segregation: Isolate the solid waste.[1] Do not combine with oxidizers or strong acids.[1]
-
Packaging:
-
Place the substance in a screw-top glass vial or high-density polyethylene (HDPE) bottle .
-
Place this primary container inside a clear, sealable secondary bag (e.g., Ziploc) to contain any potential dust.[1]
-
-
Labeling:
-
Disposal Stream: Designate for Incineration (High BTU) .
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
For solutions containing the compound (e.g., in DMSO, Methanol, or DCM).[1]
-
Solvent Compatibility Check:
-
Collection:
-
Pour into the "Non-Halogenated Organic Waste" carboy (if dissolved in non-halogenated solvents like DMSO/MeOH).
-
Pour into the "Halogenated Organic Waste" carboy (if dissolved in DCM/Chloroform).
-
-
Concentration Limits:
-
If the concentration is >5%, consider precipitating the solid or disposing of the solution in a separate small container to avoid contaminating the bulk waste stream with a high-potency unknown.[1]
-
-
Rinsing:
C. Contaminated Debris (Gloves, Wipes, Syringes)[1]
-
Gross Contamination: If a wipe is soaked or a spatula is caked with the solid, treat it as Solid Chemical Waste (see Section A).
-
Trace Contamination: Lightly contaminated gloves and wipes should be placed in the "Dry Hazardous Waste" bin (often a yellow bag/box for incineration). Do not throw in regular trash.
Decision Tree: Waste Segregation
The following workflow illustrates the decision-making process for disposing of this uncharacterized heterocycle.
Figure 1: Decision logic for segregating this compound waste streams based on physical state and solvent matrix.
Emergency Spill Response
If a spill occurs, assume the dust is inhalation-toxic.[1]
-
Evacuate & Ventilate: Clear the immediate area.[1] If outside a fume hood, allow dust to settle for 5-10 minutes.[1]
-
PPE: Don double nitrile gloves, safety goggles, and an N95 respirator (or P100) if dust is visible outside the hood.
-
Containment:
-
Cleanup:
-
Disposal: Label the jar as "Spill Debris: Contains this compound" and dispose of as solid hazardous waste.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link][1]
-
PubChem. (n.d.).[1] Compound Summary: this compound.[1][3][8] National Library of Medicine.[1] [Link]
Sources
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- 3. PubChemLite - this compound (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
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- 8. 4-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2(1H)-one | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
Personal protective equipment for handling 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol
Comprehensive Safety & Handling Guide: 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol
This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound. The information herein is synthesized from established safety principles for related chemical structures and is intended for use by trained researchers, scientists, and drug development professionals.
Hazard Assessment and Core Principles
Based on the hazard classifications of similar 5,6,7,8-Tetrahydro-1,8-naphthyridine derivatives, it is prudent to assume that this compound may be harmful if swallowed, cause skin irritation, lead to serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
The cornerstone of safe handling is a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE). This guide will focus on the correct selection and use of PPE as the final barrier of protection.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, which should be readily available and utilized by all personnel handling the compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing.[3][4] | Protects against accidental splashes and airborne particles that could cause serious eye damage.[5][6] |
| Skin Protection | - Gloves: Double gloving with disposable nitrile gloves is recommended. Gloves must be inspected before use and changed immediately if contaminated or compromised.[7][8][9] - Lab Coat: A long-sleeved, chemically resistant laboratory coat. - Clothing: Long pants and closed-toe shoes are mandatory. | Prevents skin contact, which may cause irritation.[1][2] Nitrile gloves provide good chemical resistance for short-term handling.[3] Double gloving provides an additional layer of protection. |
| Respiratory Protection | All handling of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 particulate filter is required.[7] | Minimizes the inhalation of airborne particles and vapors, which may cause respiratory irritation.[1][7] A chemical fume hood is the primary engineering control to prevent respiratory exposure. |
Step-by-Step Operational Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
3.1. Preparation and Pre-Handling Check
-
Designated Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood.
-
PPE Inspection: Before entering the designated area, thoroughly inspect all PPE for any signs of damage or defects.
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, respirator (if required), eye and face protection, and outer gloves.
3.2. Handling the Compound
-
Weighing and Transfer: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.[7] All transfers should be performed over a spill tray within the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Keep the container covered as much as possible.
-
Post-Handling: After handling is complete, decontaminate all surfaces and equipment.
3.3. Doffing PPE
-
Outer Gloves: Remove the outer pair of gloves first and dispose of them in the designated chemical waste container.
-
Face and Eye Protection: Remove the face shield (if used) and then the goggles.
-
Lab Coat: Remove the lab coat, turning it inside out to contain any potential contamination.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[7][8]
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solid waste, unused solutions, and heavily contaminated disposable materials (e.g., gloves, weighing paper) should be collected in a clearly labeled, sealed hazardous waste container.[7]
-
Contaminated Labware: Reusable labware should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.
-
Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal contractor.[5] Do not dispose of this chemical down the drain.[7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[7][8] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete. |
Diagrams
Caption: PPE Donning and Doffing Workflow for Chemical Handling.
References
- 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxaldehyde - Fluorochem. (n.d.).
-
MSDS of 5,6,7,8-Tetrahydro-[3]naphthyridine-2-carboxylic acid - Capot Chemical. (2025, December 28). Retrieved from
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).
- SAFETY DATA SHEET - Castrol PDS & SDS. (2025, July 2).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).
- Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate - Benchchem. (n.d.).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
- Personal Protective Equipment for Use in Handling Hazardous Drugs - pppmag.com. (2006, December 6).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. msdspds.castrol.com [msdspds.castrol.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. capotchem.com [capotchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pppmag.com [pppmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
